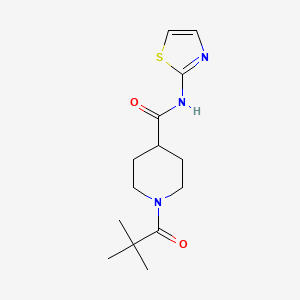

![molecular formula C14H14FN3S B4579923 N-(4-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B4579923.png)

N-(4-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea

Descripción general

Descripción

Thiourea derivatives are recognized for their significant role in medicinal chemistry, agricultural chemistry, and as intermediates in organic synthesis. The compound N-(4-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea is of interest due to its potential applications in these areas, although the focus here is on its chemical properties rather than specific applications.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. In the case of N-(4-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea, the synthesis can be expected to follow a similar pathway, utilizing 4-fluorophenyl isothiocyanate and 2-(2-pyridinyl)ethylamine as starting materials. Detailed synthesis procedures are outlined in studies that describe the preparation and characterization of structurally related thiourea compounds (Saeed, Erben, Abbas, & Flörke, 2010).

Molecular Structure Analysis

The molecular structure of thiourea derivatives, including N-(4-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea, has been extensively studied using techniques such as X-ray crystallography. These compounds typically exhibit planarity in the carbonyl and thiourea groups, with antiperiplanar conformations between the C=S and C=O double bonds, which is crucial for their biological activity and chemical reactivity (Saeed et al., 2010).

Chemical Reactions and Properties

Thiourea derivatives are known to participate in various chemical reactions, including cyclizations, substitutions, and as ligands in coordination chemistry. The presence of the fluorophenyl and pyridinyl groups in N-(4-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea could influence its reactivity, potentially leading to unique chemical transformations pertinent to synthetic and medicinal chemistry applications.

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the planarity and possibility of hydrogen bonding can affect their solubility in various solvents and their melting points. Although specific data on N-(4-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea is not provided, analogous compounds exhibit characteristic physical properties that can be inferred (Saeed et al., 2010).

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Research on thiourea derivatives, including those similar to N-(4-fluorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea, has shown the importance of these compounds in the synthesis and structural characterization of novel organic molecules. For instance, the synthesis and X-ray diffraction structure analysis of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea reveal the compound's crystalline structure and its vibrational properties, highlighting the benzamide moiety's attachment to a thiourea nucleus (Saeed et al., 2010). Similarly, the synthesis of (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone discusses the importance of substituted thiophenes in pharmaceuticals and material science, underlining the diverse applications of thiourea derivatives (Nagaraju et al., 2018).

Biological Applications

Thiourea derivatives have been explored for their potential biological applications, such as serving as ligands to form stable complexes with transition metals, which could act as efficient antibacterial and antifungal agents. Research on metal complexes of acyl derivatives containing oxygen and sulfur donor atoms, like zinc-based thioureas, demonstrates their broad spectrum of biological applications (Shakoor & Asghar, 2021).

Antimicrobial and Anticancer Activity

Novel fluorinated thiourea derivatives carrying sulfonamide moieties have been synthesized and evaluated for their antimicrobial and anticancer activities. Compounds like the fluorinated pyridine derivative 4a showed significant antimicrobial activity, and molecular docking studies suggest good activity as mitogen-activated protein kinase-2 inhibitors, indicating the potential of thiourea derivatives in developing new therapeutic agents (Ghorab et al., 2017).

Enhancing Electrochromic Properties

The copolymerization of thiourea derivatives has been explored to enhance the electrochromic properties of conducting polymers. For example, the copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene demonstrates how introducing thiourea derivatives can lead to materials with diverse coloration and improved electrochromic performance, applicable in electronic displays and smart windows (Türkarslan et al., 2007).

Gas Sensing Applications

Thiourea derivatives have also been utilized in the development of gas sensors. The synthesis of ethynylated-thiourea derivatives and their application in resistive-type carbon dioxide (CO2) gas sensors highlight the potential of these compounds in environmental monitoring and industrial process control, demonstrating sensitivity and selectivity towards CO2 at room temperature (Daud et al., 2019).

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-3-(2-pyridin-2-ylethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3S/c15-11-4-6-13(7-5-11)18-14(19)17-10-8-12-3-1-2-9-16-12/h1-7,9H,8,10H2,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFXYHJMEXUQOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCNC(=S)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

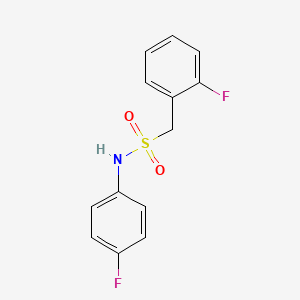

![N-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4579845.png)

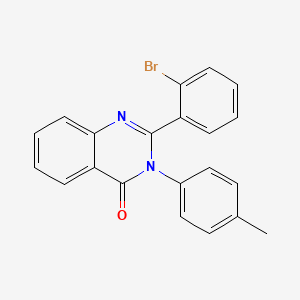

![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B4579862.png)

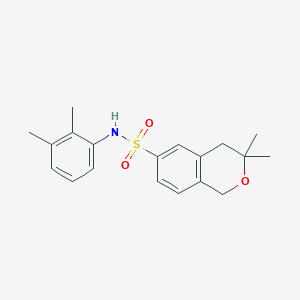

![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4579867.png)

![2-cyano-N-(2-methoxyphenyl)-3-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)acrylamide](/img/structure/B4579871.png)

![N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4579879.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B4579885.png)

![N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide](/img/structure/B4579899.png)

![2-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4579915.png)

![3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4579929.png)

![1-[(2-methoxyphenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4579936.png)